(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
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Description
(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C20H18ClNO4 and its molecular weight is 371.82. The purity is usually 95%.
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Biological Activity
(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN2O4. The compound features a benzofuran moiety, which is known for its diverse biological properties.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in disease pathways. One notable target is Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in several conditions, including cancer and neurodegenerative diseases.
GSK-3β Inhibition
A study highlighted the compound's ability to inhibit GSK-3β with an IC50 value of 1.6 μM. This inhibition was confirmed through cell-based assays where treatment of neuroblastoma N2a cells resulted in increased phosphorylation levels of GSK-3β at Ser9, indicating effective inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuroblastoma Cells : In a study involving neuroblastoma N2a cells, treatment with this compound demonstrated significant inhibition of GSK-3β activity, correlating with decreased cell proliferation and increased apoptosis markers.
- Antioxidant Effects : Preliminary investigations into the antioxidant properties of this compound showed potential protective effects against oxidative stress in HepG2 liver cells. These results suggest a broader therapeutic potential beyond GSK-3β inhibition.
Properties
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-15-9-10-16-17(12-15)26-18(19(16)23)11-13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNONJJANWIWRA-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.